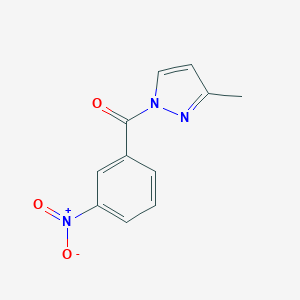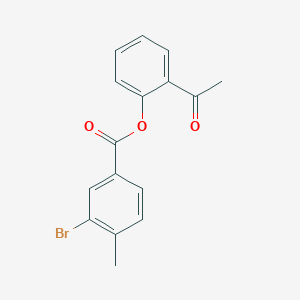![molecular formula C23H22F3N3O4S B320523 N-(2,4-dimethoxyphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B320523.png)
N-(2,4-dimethoxyphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and trifluoromethyl-pyrimidinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide typically involves multiple steps:
Formation of the Pyrimidinyl Sulfanyl Intermediate: This step involves the reaction of 4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl chloride with a suitable thiol reagent under basic conditions to form the pyrimidinyl sulfanyl intermediate.
Coupling with 2,4-Dimethoxyphenylamine: The intermediate is then coupled with 2,4-dimethoxyphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-dimethoxyphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitrating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide involves its interaction with specific molecular targets. The methoxyphenyl and trifluoromethyl-pyrimidinyl groups are likely to interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways involved would depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group and is used in various chemical syntheses.
2-(4-Methoxyphenyl)ethylamine: Another compound with a similar structure, used in the synthesis of organic molecules.
Uniqueness
N-(2,4-dimethoxyphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide is unique due to the presence of both methoxyphenyl and trifluoromethyl-pyrimidinyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Eigenschaften
Molekularformel |
C23H22F3N3O4S |
|---|---|
Molekulargewicht |
493.5 g/mol |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)-3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide |
InChI |
InChI=1S/C23H22F3N3O4S/c1-31-15-6-4-14(5-7-15)18-13-20(23(24,25)26)29-22(28-18)34-11-10-21(30)27-17-9-8-16(32-2)12-19(17)33-3/h4-9,12-13H,10-11H2,1-3H3,(H,27,30) |
InChI-Schlüssel |
FVHHYESOVROMEG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCCC(=O)NC3=C(C=C(C=C3)OC)OC)C(F)(F)F |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCCC(=O)NC3=C(C=C(C=C3)OC)OC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclohexanecarboxamide](/img/structure/B320448.png)
![3-methyl-1-[(2-methylphenoxy)acetyl]-1H-pyrazole](/img/structure/B320452.png)

![N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}acetamide](/img/structure/B320454.png)


![4-tert-butyl-N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}benzamide](/img/structure/B320459.png)



